![molecular formula C20H15FN2O3S2 B2536116 N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide CAS No. 895469-91-7](/img/structure/B2536116.png)
N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide
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Overview
Description
“N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide” is a chemical compound . It is a derivative of benzothiazole, a heterocyclic compound that is a privileged scaffold in the field of synthetic and medicinal chemistry . Benzothiazole derivatives possess a wide range of pharmacological properties and a high degree of structural diversity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has received much attention due to their extensive significance in pharmaceutical chemistry . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Molecular Structure Analysis
The molecular formula of “N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide” is C14H9F3N4OS . Its average mass is 338.308 Da and its monoisotopic mass is 338.044922 Da .Chemical Reactions Analysis
Benzothiazole derivatives are highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide” include a density of 1.6±0.1 g/cm3, an index of refraction of 1.729, molar refractivity of 83.0±0.3 cm3, and a molar volume of 208.1±3.0 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)propanamide” (also known as “N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide”, “3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide”, or “F2536-1148”), focusing on six unique applications:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. Its unique structure allows it to interact with cellular pathways that are crucial for cancer cell proliferation and survival. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for developing new anticancer therapies .
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a valuable compound for developing new antibiotics or antifungal agents, especially in the face of rising antimicrobial resistance .
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes that are involved in disease processes. For example, it has been found to inhibit enzymes that play a role in inflammatory diseases, making it a potential candidate for anti-inflammatory drug development. Its enzyme inhibition properties are also being explored in the context of metabolic disorders .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. Research suggests that it can protect neuronal cells from damage caused by oxidative stress and other neurotoxic factors. This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Mechanism of Action
While the specific mechanism of action for “N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide” is not available, benzothiazole derivatives have been found to possess a wide range of biological activities . These include antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, anticonvulsant, anti-HIV, anti-Parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitory, anti-malarial, hypoglycemic, anti-inflammatory, endothelial lipase inhibitory, and antiepileptic activities .
Future Directions
The future directions in the research of benzothiazole derivatives like “N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide” involve the development of more potent biologically active benzothiazole-based drugs . The synthesis of C2-substituted benzothiazoles has received much attention, and a number of drugs containing the benzothiazole core are commercially used to treat different pathologies .
properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S2/c21-14-6-8-15(9-7-14)28(25,26)12-11-18(24)23-20-22-17-10-5-13-3-1-2-4-16(13)19(17)27-20/h1-10H,11-12H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHFXFHQNZDBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide |
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